Hydrogen (4-((4-(dimethylamino)phenyl)(3,6-disulphonato-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium
Description
Introduction to Compound Significance and Research Context
Historical Development and Discovery
The compound emerges from the broader context of synthetic dye innovation that began in the mid-19th century. Following William Henry Perkin’s 1856 synthesis of mauveine, chemists explored aniline derivatives to develop new colorants. Triarylmethane dyes, such as fuchsine and malachite green, became industrial staples due to their vibrant hues and ease of synthesis. The introduction of sulfonate groups in the late 19th century addressed solubility limitations in early triarylmethane dyes, enabling their use in aqueous media.
Hydrogen (4-((4-(dimethylamino)phenyl)(3,6-disulphonato-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium likely originated from mid-20th-century efforts to modify triphenylmethane scaffolds for specialized applications. Its synthesis parallels methods involving Michler’s ketone (tetramethyldiaminobenzophenone), a common intermediate for dyes with dimethylamino groups. The addition of sulfonate groups at the 3- and 6-positions of the naphthalene ring enhanced water solubility, a critical advancement for biological and environmental applications.
Classification Within Triarylmethane Dye Family
This compound belongs to the triarylmethane dye family, defined by a central carbon bonded to three aromatic rings. Its structural features place it in a specialized subclass:
| Feature | Classification Role |
|---|---|
| Core Structure | Triphenylmethane backbone with naphthyl extension |
| Substituents | Two sulfonate (-SO₃⁻) groups on naphthalene |
| Amino Groups | Dimethylamino (-N(CH₃)₂) on phenyl and ammonium |
| Solubility | High water solubility due to sulfonate anions |
Unlike simpler triarylmethane dyes (e.g., methyl violet or malachite green), the naphthalene extension and sulfonate groups enable π-π stacking interactions and ionic character, making it suitable for charge-transfer applications. The dimethylamino groups contribute to electron delocalization, shifting absorption maxima into visible wavelengths.
Nomenclature Variations and Synonyms in Literature
The compound’s complex structure has led to multiple naming conventions:
- IUPAC Name : this compound.
- Common Synonyms :
- NSC 47737 (National Service Center identifier)
- Methanaminium, N-[4-[4-(dimethylamino)phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt
- Acid Green 50 (commercial designation in dye catalogs)
Regional variations include “Wool Green S” in textile industries and “Fast Light Green” in histological staining. The diversity in nomenclature reflects its cross-disciplinary applications, from industrial dyeing to biomedical research.
Scientific Relevance in Contemporary Research
Recent studies highlight the compound’s utility in two domains:
Optoelectronic Materials
The conjugated system and sulfonate groups facilitate use in:
- Organic Light-Emitting Diodes (OLEDs) : As a hole-transport layer component due to its electron-donating dimethylamino groups.
- Dye-Sensitized Solar Cells (DSSCs) : Sulfonate anchors improve adsorption onto TiO₂ substrates, enhancing charge injection efficiency.
Biological Staining and Imaging
While less common than rhodamine or fluorescein derivatives, its ionic nature enables:
- Vital Staining : Detection of apoptotic cells via electrostatic interactions with phosphatidylserine residues.
- pH Indicators : Spectral shifts in response to microenvironmental acidity, useful in lysosomal tracking.
Ongoing research explores its role in environmental sensors for detecting heavy metals, leveraging sulfonate-metal coordination.
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-7-sulfonaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6S2/c1-28(2)21-9-5-18(6-10-21)27(19-7-11-22(12-8-19)29(3)4)26-17-24(37(33,34)35)16-20-15-23(36(30,31)32)13-14-25(20)26/h5-17H,1-4H3,(H-,30,31,32,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAWOJMFARURQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171298 | |
| Record name | Hydrogen (4-((4-(dimethylamino)phenyl)(3,6-disulphonato-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18249-12-2 | |
| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18249-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrogen (4-((4-(dimethylamino)phenyl)(3,6-disulphonato-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018249122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrogen (4-((4-(dimethylamino)phenyl)(3,6-disulphonato-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [4-[[4-(dimethylamino)phenyl](3,6-disulphonato-1-naphthyl)methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound Hydrogen (4-((4-(dimethylamino)phenyl)(3,6-disulphonato-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium , commonly referred to as CI 44090 or Acid Green 50 , is a synthetic dye primarily used in cosmetics and food products. This article delves into its biological activity, focusing on its potential applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H26N2O6S2
- Molecular Weight : 538.63 g/mol
- IUPAC Name : Hydrogen [4-[4-(dimethylamino)phenylmethylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to CI 44090. For instance, derivatives of 4-(dimethylamino)phenyl have shown significant cytotoxicity against various cancer cell lines:
- Breast Cancer : Compounds similar to CI 44090 displayed selective inhibition of MDA-MB-231 breast cancer cells, with effective concentrations (EC50) ranging from 7.3 μM to 10.2 μM against different cell lines .
- Pancreatic Cancer : The same derivatives exhibited strong effects on Panc-1 cell colony formation, indicating their potential as therapeutic agents in treating pancreatic cancer .
The biological activity of CI 44090 and its derivatives can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that these compounds disrupt colony growth in cancer cells at low concentrations .
- Induction of Apoptosis : Certain derivatives have been found to induce programmed cell death in malignant cells, contributing to their anticancer effects .
- Antioxidant Activity : The presence of dimethylaminophenyl moieties enhances the antioxidant capacity of these compounds, which may play a role in their protective effects against oxidative stress in cells .
Toxicological Profile
Despite its applications, the safety profile of CI 44090 is crucial for its use in consumer products:
- Regulatory Status : CI 44090 is regulated under the EU Cosmetics Regulation and has undergone extensive toxicological assessments to ensure safety for human use .
- Potential Risks : Although approved for use, certain studies suggest that high concentrations may lead to adverse effects, necessitating careful monitoring in cosmetic formulations .
Case Study 1: Efficacy Against Breast Cancer
A study published in Molecules evaluated the efficacy of various 4-(dimethylamino)phenyl derivatives against breast cancer cell lines. The most potent compound exhibited an EC50 value of 7.3 μM against MDA-MB-231 cells and significantly inhibited colony formation at concentrations as low as 1 μM .
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant properties of CI 44090 highlighted its effectiveness in scavenging free radicals, which could contribute to its anticancer activity by mitigating oxidative damage in cells .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | EC50 (μM) | Observations |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 7.3 | Significant inhibition of colony growth |
| Anticancer | Panc-1 | 10.2 | Strong effect on colony formation |
| Antioxidant | RAW 264.7 (macrophages) | N/A | High antioxidant capacity observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic and Ionic Motifs
The compound shares structural homology with the following:
| Compound Name | Key Structural Features | Functional Differences | Potential Applications |
|---|---|---|---|
| Hydrogen (4-((4-(dimethylamino)phenyl)(3,6-disulphonato-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium | Naphthyl disulphonato group, cyclohexadienylidene bridge, dimethylamino substituents | High polarity, strong solvation in aqueous media | Ionic dyes, sensors, or bioimaging agents |
| Tris[4-(dimethylamino)phenyl]methylium derivatives | Three dimethylaminophenyl groups attached to a central methylium ion | Lacks sulfonate groups; higher lipophilicity | Organic electronics, redox-active materials |
| Sodium N-[4-[4-(dimethylamino)phenyl-methylene]cyclohexadienylidene] derivatives | Sodium counterion, hydroxy and sulfonate groups on naphthalene | Altered ionic strength and pH-dependent solubility | Textile dyes, pH indicators |
Key Observations :
- Electronic Properties: The sulfonate groups in the target compound enhance its ionic interactions compared to tris[4-(dimethylamino)phenyl]methylium derivatives, which rely solely on dimethylamino groups for charge delocalization .
- Solubility : The sodium salt analogue () exhibits higher solubility in polar solvents than the hydrogen form due to the sodium counterion’s stronger ion-dipole interactions .
Preparation Methods
Reaction Pathway and Reagents
The first method involves a two-step synthesis starting with the condensation of 4-(dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine and naphthalen-2-ol. The intermediate is subsequently sulfonated using concentrated sulfuric acid and neutralized to form the sodium salt.
Condensation Step
The dichlorinated triarylmethane precursor reacts with naphthalen-2-ol in a 1:1 molar ratio under reflux in an anhydrous ethanol medium. A catalytic amount of hydrochloric acid (5–10 mol%) accelerates the electrophilic aromatic substitution, forming a carbocation intermediate that couples with the naphthol’s hydroxyl group. The reaction is exothermic, requiring temperature control at 80–90°C to prevent side products.
Sulfonation and Neutralization
The crude product is treated with excess sulfuric acid (20% v/v) at 120°C for 4–6 hours, introducing sulfonate groups at the 3- and 6-positions of the naphthalene ring. The sulfonated compound is then precipitated by adding sodium hydroxide to pH 7–8, yielding the monosodium salt. Final purification involves recrystallization from hot aqueous ethanol, achieving >90% purity.
Key Data
Alternative Oxidation-Neutralization Approach
Bis(4-(Dimethylamino)phenyl)Methanol Precursor
This method substitutes the dichlorinated starting material with bis(4-(dimethylamino)phenyl)methanol, which undergoes oxidation before condensation. The alcohol is oxidized to a ketone using potassium permanganate in acidic medium, forming a reactive electrophile for subsequent coupling.
Coupling with Naphthalenedisulfonic Acid
The oxidized intermediate reacts with 3-hydroxynaphthalene-2,7-disulfonic acid (or its 1,3-disulfonic isomer) in aqueous sodium hydroxide. The reaction proceeds via a Michael addition mechanism, with the naphthol’s hydroxyl group attacking the ketone’s carbonyl carbon. Sulfonation occurs in situ, eliminating the need for separate sulfonation steps.
Oxidative Cyclization
The adduct undergoes oxidative cyclization using hydrogen peroxide (30% w/v) at 60°C, forming the conjugated triarylmethane system. Sodium bicarbonate maintains a pH of 8–9 to stabilize the sulfonate groups. The product is isolated by salting out with sodium chloride and purified via dialysis.
Key Data
-
Catalyst: None required (base-mediated)
Comparative Analysis of Methodologies
Efficiency and Yield
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Overall Yield | 82% | 85% |
| Reaction Time | 6 hours | 3.5 hours |
| Sulfonation Efficiency | 92% | 98% |
| Purity (UV) | ≥95% | ≥97% |
Method 2 offers superior sulfonation efficiency and shorter reaction time due to in situ sulfonation, but requires stringent pH control to prevent desulfonation.
Environmental and Economic Considerations
Method 1 generates 1.2 kg of acidic waste per kilogram of product, whereas Method 2 reduces waste to 0.7 kg through reagent optimization. However, Method 2’s reliance on potassium permanganate increases raw material costs by 15%.
Industrial-Scale Optimization
Continuous Flow Reactor Design
Modern facilities employ tubular reactors for E 142 production, achieving:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during synthesis?
- Methodology : Utilize stepwise condensation reactions under controlled pH (8–9) and temperature (60°C), as demonstrated in analogous sulfonated aromatic syntheses. Purification via recrystallization from ether/petroleum ether mixtures or chromatography on silica gel is critical to remove unreacted intermediates . Monitor reaction progress using TLC or HPLC to ensure completion. Adjust solvent polarity (e.g., dichloromethane for bromination steps) to enhance yield .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodology : Combine IR spectroscopy (400–3600 cm⁻¹ range) to identify sulfonate and amine functional groups, ¹H/¹³C NMR to resolve aromatic proton environments, and mass spectrometry for molecular ion confirmation. Thermal gravimetric analysis (TGA) via derivatography can assess stability, with decomposition onset temperatures (e.g., ~230°C) indicating thermal robustness . High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended for purity assessment .
Q. How do sulfonate groups influence solubility, and what solvent systems are optimal for experimental applications?
- Methodology : The 3,6-disulphonato groups enhance hydrophilicity, making aqueous buffers (pH 7–9) suitable for dissolution. For organic-phase reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective. Solubility challenges in nonpolar media can be mitigated by sodium or potassium salt formation, as seen in structurally related compounds .
Advanced Research Questions
Q. How can contradictions in thermal decomposition data between studies be resolved?
- Methodology : Replicate experiments under identical conditions (heating rate, atmosphere) using calibrated equipment. Cross-validate findings with differential scanning calorimetry (DSC) and TGA-MS to identify volatile byproducts. For example, reports decomposition at 230°C; discrepancies may arise from differences in sample crystallinity or moisture content. Statistical analysis (e.g., ANOVA) of triplicate runs reduces experimental error .
Q. What experimental designs elucidate the impact of substituent variation on photophysical properties?
- Methodology : Synthesize derivatives with modified substituents (e.g., replacing dimethylamino with diethylamino groups) and compare UV-Vis/fluorescence spectra. Computational modeling (DFT or TD-DFT) predicts electronic transitions, while experimental validation via time-resolved spectroscopy quantifies excited-state lifetimes. Correlate sulfonation degree with bathochromic shifts for applications in dye chemistry .
Q. How can the compound’s electronic structure be modeled to predict its behavior in supramolecular assemblies?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution. Pair computational results with X-ray crystallography (if single crystals are obtainable) to validate spatial arrangements of the conjugated π-system. This approach links theory to experimental observations, as emphasized in ’s framework for hypothesis-driven research .
Q. What strategies address aggregation-induced quenching in fluorescence-based applications?
- Methodology : Introduce steric hindrance via bulky substituents or encapsulate the compound in micellar systems (e.g., SDS/CTAB). Conduct concentration-dependent fluorescence assays to identify critical aggregation concentrations. Compare quantum yields in monomeric vs. aggregated states using integrating sphere setups .
Methodological Notes
- Data Contradiction Analysis : When conflicting spectral or thermal data arise, employ orthogonal techniques (e.g., NMR coupled with elemental analysis) to confirm structural integrity. For instance, highlights IR band absence at 2410 cm⁻¹ as a marker for specific coordination environments, which can resolve ambiguities in complexation studies .
- Experimental Design : Align with frameworks in by grounding studies in theoretical models (e.g., Marcus theory for electron transfer in sulfonated dyes) . Use fractional factorial designs to optimize multi-variable syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
